molecular formula C11H17ClN2O2 B8740852 1-[(2-Aminoethyl)amino]-3-(2-chlorophenoxy)propan-2-OL CAS No. 66825-15-8

1-[(2-Aminoethyl)amino]-3-(2-chlorophenoxy)propan-2-OL

Cat. No. B8740852
Key on ui cas rn: 66825-15-8
M. Wt: 244.72 g/mol
InChI Key: LLPRPSRBNWKTOC-UHFFFAOYSA-N
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Patent
US04532239

Procedure details

120 g of ethylenediamine are dissolved in 150 ml of ethanol. A solution of 20 g of o-chlorophenyl glycidyl ether ##STR18## in 40 ml of ethanol is added to the above solution, and the mixture is heated under reflux for 20 hours. Excess ethylenediamine and ethanol are then distilled off in vacuo, and the residue is then distilled in vacuo. The N-[3-(o-chlorophenoxy)-2-hydroxy-propyl]-ethylenediamine is thus obtained as an oil which can be distilled at a boiling point of 190° C./0.4 mm. The 4,5-dichloro-pyridazin-3-one used as the starting material is prepared in a known manner by the reaction of muccochloric acid with hydrazine (for example according to K. Dury, Angew. Chemie 77, page 282 (1965).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH2:5]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])[CH:6]1[O:8][CH2:7]1>C(O)C>[Cl:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[O:9][CH2:5][CH:6]([OH:8])[CH2:7][NH:3][CH2:2][CH2:1][NH2:4]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C1CO1)OC1=C(C=CC=C1)Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
Excess ethylenediamine and ethanol are then distilled off in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is then distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(CNCCN)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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